![molecular formula C16H11BrN4OS B293663 6-(3-Bromophenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293663.png)
6-(3-Bromophenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Bromophenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals. This compound has a unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 6-(3-Bromophenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not yet fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 6-(3-Bromophenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits significant biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, inhibit the growth of various bacteria and fungi, and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 6-(3-Bromophenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its unique chemical structure, which makes it a promising candidate for drug development. However, the compound has certain limitations, such as low solubility in water and poor bioavailability, which may hinder its application in certain fields.
Zukünftige Richtungen
There are several future directions for research on 6-(3-Bromophenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some of the potential areas of investigation include:
1. Further studies on the mechanism of action of the compound to better understand its potential applications in various fields.
2. Development of new synthesis methods to improve the yield and purity of the compound.
3. Investigation of the potential applications of the compound in drug development, particularly as an anticancer and antimicrobial agent.
4. Studies on the pharmacokinetics and pharmacodynamics of the compound to improve its bioavailability and efficacy.
5. Exploration of the potential applications of the compound in other fields such as agriculture and environmental science.
In conclusion, 6-(3-Bromophenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 6-(3-Bromophenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that includes the reaction of 3-(4-methoxyphenyl)-1,2,4-triazole-5-thiol with 3-bromobenzaldehyde in the presence of a base. The resulting intermediate is then subjected to cyclization with the help of a catalyst to yield the final product.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 6-(3-Bromophenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has made it a promising candidate for drug development. Several studies have been conducted to investigate its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals. The compound has been found to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities.
Eigenschaften
Molekularformel |
C16H11BrN4OS |
---|---|
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
6-(3-bromophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11BrN4OS/c1-22-13-7-5-10(6-8-13)14-18-19-16-21(14)20-15(23-16)11-3-2-4-12(17)9-11/h2-9H,1H3 |
InChI-Schlüssel |
UOHMQRGVINSZTA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Br |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.